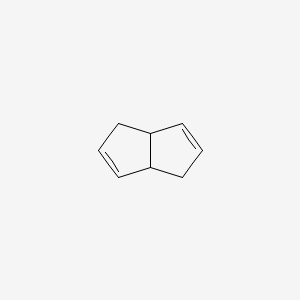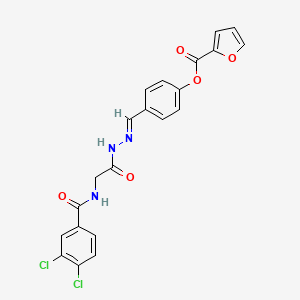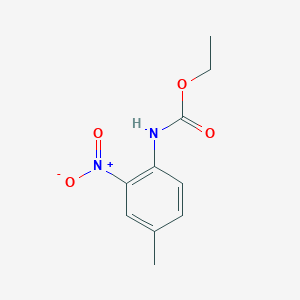
Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- is an organic compound with a complex structure It is characterized by a benzene ring substituted with a phenylmethoxy group and a 1,1,3,3-tetramethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The phenylmethoxy group can be introduced through a Williamson ether synthesis, where a phenol derivative reacts with a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and etherification processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce any double bonds or functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating mixture (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives
Scientific Research Applications
Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, while the 1,1,3,3-tetramethylbutyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)-
- Benzene, 1-(phenylmethoxy)-4-(tert-butyl)-
- Benzene, 1-(phenylmethoxy)-4-(isopropyl)-
Uniqueness
Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- is unique due to the presence of the bulky 1,1,3,3-tetramethylbutyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
110875-85-9 |
|---|---|
Molecular Formula |
C21H28O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-phenylmethoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C21H28O/c1-20(2,3)16-21(4,5)18-11-13-19(14-12-18)22-15-17-9-7-6-8-10-17/h6-14H,15-16H2,1-5H3 |
InChI Key |
GQFZXKVFJPVNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)



![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)



![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)


![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
